Antihemostatic Potency: Increased Bleeding Time vs. Aspirin
Ring iodination directly enhances the antihemostatic effect of acetylsalicylic acid. A foundational in vivo study demonstrated that 3,5-diiodoaspirin produced a greater prolongation of bleeding time compared to a matched dose of aspirin (acetylsalicylic acid) [1]. The parent compound's hydrolysis product, 3,5-diiodosalicylic acid, exhibited no demonstrable antihemostatic activity, confirming the functional necessity of the acetylated, di-iodinated structure [1].
| Evidence Dimension | Antihemostatic effect (measured by bleeding time prolongation) |
|---|---|
| Target Compound Data | Significant increase in bleeding time vs. control. Diiodination caused an increase in the antihemostatic effect as measured by bleeding times [1]. |
| Comparator Or Baseline | Aspirin (acetylsalicylic acid), which produced a lower degree of bleeding time prolongation in the same model [1]. |
| Quantified Difference | Specific fold-change data is not extractable from the abstract; however, the effect is qualitatively described as an enhancement over aspirin. Critically, the acetyl-donating capability of the di-iodinated compound is reported to be approximately one-third (33.3%) that of aspirin [1]. |
| Conditions | In vivo antihemostatic model (bleeding time measurement) in animals, as published in Pharmacology (1972) [1]. |
Why This Matters
For research models requiring potent and sustained inhibition of hemostasis without a proportional increase in acetyl-transfer reactions, 3,5-diiodoaspirin provides a differentiated pharmacological tool that cannot be replicated by non-iodinated aspirin.
- [1] Mende, T.J. (1972). Enhancement of the Antihemostatic Effect of Acetylsalicylic Acid by Ring Iodination. Pharmacology, 7(4), 249-254. DOI: 10.1159/000136295. View Source
